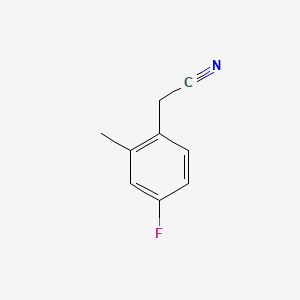

2-(4-Fluoro-2-methylphenyl)acetonitrile

CAS No.: 80141-93-1

Cat. No.: VC2009129

Molecular Formula: C9H8FN

Molecular Weight: 149.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 80141-93-1 |

|---|---|

| Molecular Formula | C9H8FN |

| Molecular Weight | 149.16 g/mol |

| IUPAC Name | 2-(4-fluoro-2-methylphenyl)acetonitrile |

| Standard InChI | InChI=1S/C9H8FN/c1-7-6-9(10)3-2-8(7)4-5-11/h2-3,6H,4H2,1H3 |

| Standard InChI Key | VHULROKXGBQUDA-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=C1)F)CC#N |

| Canonical SMILES | CC1=C(C=CC(=C1)F)CC#N |

Introduction

2-(4-Fluoro-2-methylphenyl)acetonitrile is an organic compound belonging to the nitrile class, characterized by its unique molecular structure and properties. It features a fluoro-substituted aromatic ring, which contributes to its reactivity and biological activity. This compound is primarily recognized for its potential applications in medicinal chemistry and organic synthesis.

Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 80141-93-1 |

| Molecular Formula | C9H8FN |

| Molecular Weight | 149.16 g/mol |

| IUPAC Name | 2-(4-Fluoro-2-methylphenyl)acetonitrile |

| SMILES | CC1=C(C=CC(=C1)F)CC#N |

Synthesis of 2-(4-Fluoro-2-methylphenyl)acetonitrile

The synthesis of this compound typically involves several steps, starting from suitable precursors. A common method involves reacting 4-fluoro-2-methylbenzyl chloride with sodium cyanide in a polar aprotic solvent like dimethylformamide at elevated temperatures (around 150°C). This reaction yields 2-(4-Fluoro-2-methylphenyl)acetonitrile with reasonable efficiency.

Chemical Reactivity

The compound's reactivity is primarily due to its nitrile functional group, which exhibits electrophilic character, making it susceptible to nucleophilic attack. This reactivity is crucial for its applications in organic synthesis and medicinal chemistry. In hydrolysis reactions, the nitrile group can convert to a carboxylic acid via an intermediate amide stage, a process that can be catalyzed by strong acids or bases.

Applications

2-(4-Fluoro-2-methylphenyl)acetonitrile is valuable in both research and industrial applications due to its distinctive structure and reactivity. It plays significant roles in various chemical processes, particularly in the synthesis of complex molecules and as an intermediate in medicinal chemistry.

Safety and Handling

This compound is classified as an acute toxic irritant and requires careful handling in laboratory settings. It is essential to follow proper safety protocols when handling 2-(4-Fluoro-2-methylphenyl)acetonitrile, including the use of protective equipment and adherence to chemical safety guidelines .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume